molecular formula C10H6N2O2 B8142822 chromeno[4,3-c]pyrazol-4(1h)-one CAS No. 4744-64-3

chromeno[4,3-c]pyrazol-4(1h)-one

Cat. No.: B8142822
CAS No.: 4744-64-3
M. Wt: 186.17 g/mol
InChI Key: URTIIVJYDYLECS-UHFFFAOYSA-N
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Description

1Benzopyrano[4,3-c]pyrazol-4(1H)-one is a tricyclic heteroaromatic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural properties, which make it a valuable ligand for benzodiazepine receptors . Its structure consists of a fused benzopyran and pyrazole ring system, which contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of 1Benzopyrano[4,3-c]pyrazol-4(1H)-one typically involves the reaction of 4-hydroxycoumarin with arylhydrazines, followed by cyclization with triethyl orthoacetate . The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1Benzopyrano[4,3-c]pyrazol-4(1H)-one undergoes various chemical reactions, including:

Scientific Research Applications

1Benzopyrano[4,3-c]pyrazol-4(1H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1Benzopyrano[4,3-c]pyrazol-4(1H)-one involves its binding to benzodiazepine receptors in the central nervous system. This binding modulates the activity of the gamma-aminobutyric acid (GABA) neurotransmitter, leading to anxiolytic and anticonvulsant effects . The molecular targets include the GABA-A receptor, and the pathways involved are primarily related to neurotransmission and synaptic inhibition.

Comparison with Similar Compounds

1Benzopyrano[4,3-c]pyrazol-4(1H)-one can be compared with other similar compounds, such as:

The uniqueness of 1Benzopyrano[4,3-c]pyrazol-4(1H)-one lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1H-chromeno[4,3-c]pyrazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2/c13-10-7-5-11-12-9(7)6-3-1-2-4-8(6)14-10/h1-5H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTIIVJYDYLECS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=NN3)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40740453
Record name [1]Benzopyrano[4,3-c]pyrazol-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40740453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4744-64-3
Record name [1]Benzopyrano[4,3-c]pyrazol-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40740453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
chromeno[4,3-c]pyrazol-4(1h)-one
Reactant of Route 2
chromeno[4,3-c]pyrazol-4(1h)-one
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chromeno[4,3-c]pyrazol-4(1h)-one
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chromeno[4,3-c]pyrazol-4(1h)-one
Reactant of Route 5
chromeno[4,3-c]pyrazol-4(1h)-one
Reactant of Route 6
chromeno[4,3-c]pyrazol-4(1h)-one

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